![molecular formula C14H9NO2S B2514428 3-Benzoyl-2-benzothiazolone CAS No. 31428-76-9](/img/structure/B2514428.png)
3-Benzoyl-2-benzothiazolone
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Overview
Description
3-Benzoyl-2-benzothiazolone is a chemical compound with the linear formula C14H11NOS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .
Synthesis Analysis
The synthesis of 2-arylbenzothiazole derivatives, which includes 3-Benzoyl-2-benzothiazolone, has been achieved by combining suitable aldehydes with four hydrazides . A review paper provided recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
Theoretical investigations of 3-Benzoyl-2-benzothiazolone using Gaussian software predict optimized geometry, HOMO–LUMO gap, bond length, bond angle, dihedral angle, electronic and vibrational spectra .Chemical Reactions Analysis
Hydrazones, quinazolines, and hydrazone-Schiff bases are synthesized by combining suitable aldehydes with four hydrazides . The reaction conditions were metal-free and solvent-free, and the products were obtained in moderate to high yields .Scientific Research Applications
- Benzothiazolone derivatives exhibit significant pharmaceutical and biological activity. Researchers have explored their potential as:
- Anti-cancer agents : Some benzothiazolones show promising anti-cancer properties .
- Anti-bacterial and anti-tuberculosis agents : These compounds have been investigated for their efficacy against bacterial infections .
- Anti-diabetic agents : Benzothiazolones may play a role in managing diabetes .
- Anti-inflammatory agents : Their anti-inflammatory effects are of interest .
- Neuroprotective agents : Benzothiazolones have shown neuroprotective potential .
- The synthesis of benzothiazolones has evolved, with recent advances focusing on green chemistry methods. These include:
Medicinal Chemistry and Drug Development
Organic Synthesis and Green Chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with a wide range of biological targets due to their highly pharmaceutical and biological activity .
Mode of Action
The mode of action of 3-Benzoyl-2-benzothiazolone involves its interaction with these targets, leading to various biological effects
Biochemical Pathways
3-Benzoyl-2-benzothiazolone likely affects multiple biochemical pathways due to its broad range of biological activity
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, including anti-cancer, anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and many others .
Safety and Hazards
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles were anticipated in a review paper . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
3-benzoyl-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWPLRQRJNORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-2-benzothiazolone |
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